Cas no 66-97-7 (Psoralen)
Psoralen Chemical and Physical Properties
Names and Identifiers
-
- 7H-Furo[3,2-g]chromen-7-one
- 7H-FURO[3,2-G][1]BENZOPYRAN-7-ONE
- 7h-furo[3,2-g]benzopyran-7-one
- FURO[3,2-G]BENZOPYRAN-7-ONE
- FURO[3,2-G]COUMARIN
- FICUSIN
- 2-Propenoic acid, 3-(6-hydroxy-5-benzofuranyl)-, delta-lactone
- 2-Propenoicacid,3-(6-hydroxy-5-benzofuranyl)-,δ-lactone
- Isopsoralen
- psoralen
- PSORALEN(P)
- PSORALEN(SH)
- PSORALEN(SH) PrintBack
- Psoralen, froM Psoralea corylifolia L.
- 6,7-Furanocoumarin
- Furocoumarin
- prosuler
- Psoralene
- Psorline-P
- [ "" ]
- furo[3,2-g]chromen-7-one
- Furo(3,2-g)-coumarin
- Furo(4',5',6,7)coumarin
- Furo(2',3',7,6)coumarin
- 7H-Furo(3,2-g)(1)benzopyran-7-one
- Furo[4',5':6,7]coumarin
- Furo[2',3':7,6]coumarin
- Furo[2'.3':7.6]coumarin
- KTZ7ZCN2EX
- 6-Hydroxy-5-benzofuranacrylic aci
- 66-97-7
- ACon1_001579
- C09305
- 5-19-04-00445 (Beilstein Handbook Reference)
- HMS2267L05
- CS-3756
- s4737
- 3-(6-hydroxy-5-benzofuranyl)-2-propenoic acid delta-lactone
- NCGC00017351-01
- 6-Hydroxy-5-benzofuranacrylic acid beta-lactone
- CCRIS 4343
- BRN 0152784
- Manaderm
- DTXSID00216205
- SMR000112587
- AS-59034
- furano[3,2-g]chromen-2-one
- SCHEMBL17835
- 6-HYDROXY-5-BENZOFURANACRYLIC ACID .DELTA.-LACTONE
- furo(4',5':6,7)coumarin
- Psoralene (DCF)
- NCGC00017351-07
- BRD-K47264279-001-01-4
- FURO(2',3':7',6)COUMARIN
- InChI=1/C11H6O3/c12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11/h1-6
- P-7850
- 7H-Furo(3,2-g)chromen-7-one
- NCGC00017351-02
- NSC-404562
- AC-7968
- D00VUI
- Manaderm (TN)
- MLS001304059
- pyrano[5,6-f]benzofuran-7-one
- P2077
- furo
- 7-furo[3,2-g][1]benzopyranone
- 5-Benzofuranacrylic acid, 6-hydroxy-, delta-lactone
- Psoralen, 97%
- MEGxp0_001172
- DTXCID60138696
- 5-Benzofuranacrylic acid, 6-hydroxy-, .delta.-lactone
- PSORALEN [HSDB]
- Psolaren
- 6-hydroxy-5-benzofuranacrylic Acid deta-lacton
- Oprea1_841692
- PSORALEN (USP-RS)
- TNP00293
- LS-70690
- EINECS 200-639-7
- 2H-furo[3,2-g]chromen-2-one
- 2-Propenoic acid, 3-(6-hydroxy-5-benzofuranyl)-, .delta.-lactone
- HSDB 3528
- PSORALEN [MI]
- FT-0603268
- 7H-Furo[3,2-g][1]benzopyran-7-one, 9CI
- A835599
- HY-N0053
- Q417788
- PSORALEN [WHO-DD]
- PSORALEN [USP-RS]
- Psoralen,(S)
- STL564822
- NCGC00017351-03
- NSC 404562
- CHEBI:27616
- 6-hydroxy-5-benzofuranacrylic acid gamma-lactone
- PHYTOALEXIN-CMPD
- AKOS004110987
- Furo[4',7]coumarin
- BDBM50331544
- C11H6O3
- 6-hydroxy-5-benzofuranacrylic acid delta-lactone
- BCP04177
- Psoralen, >=99% (HPLC)
- 7H-furo[3,2-g][1]benzopyran-7-on
- CHEMBL164660
- Psoralen, analytical standard
- CCG-266472
- NSC404562
- Z1201617131
- NCGC00142529-01
- furo(2',3':7,6)coumarin
- D08450
- MFCD00010520
- UNII-KTZ7ZCN2EX
- 7H-Furo[3,2-g]chromen-7-one #
- NS00015842
- ConMedNP.1789
- ConMedNP.1788
- MLSMR
- BRD-K47264279-001-08-9
- Fructus Psoraleae extract
- Psoralen, >=99%
- TGRRRRRRRRRRRRRRRRRRRRRRRRRRRRRRRRRRRY MJJNNNNNNN
- Psoralea corylifolia Linn. Extract
- furo(2’,3’,7,6)coumarin
- furo(2’,3’:7’,6)coumarin
- AJ-738/21166005
- FP15273
- 200-639-7
- AA-504/20833002
- HY-N0053R
- Psoralen (Ficusin)
- Psoralen (Standard)
- Psoralen
-
- MDL: MFCD00010520
- Inchi: 1S/C11H6O3/c12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11/h1-6H
- InChI Key: ZCCUUQDIBDJBTK-UHFFFAOYSA-N
- SMILES: O1C=CC2C=C3C=CC(=O)OC3=CC1=2
- BRN: 152784
Computed Properties
- Exact Mass: 186.03200
- Monoisotopic Mass: 186.031694
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.3
- Topological Polar Surface Area: 39.4
- Molecular Weight: 186.16
Experimental Properties
- Color/Form: Powder
- Density: 1.2477 (rough estimate)
- Melting Point: 162.0 to 166.0 deg-C
- Boiling Point: 362.6℃/760mmHg
- Flash Point: 173.1 oC
- Refractive Index: 1.6310 (estimate)
- Solubility: In water, 65.16 mg/L at 25 °C
- PSA: 43.35000
- LogP: 2.53920
- Merck: 7928
- λmax: 328(EtOH)(lit.)
- Sensitiveness: Sensitive to heat and light
- Vapor Pressure: 5.4X10-6 mm Hg at 25 °C (est)
- Solubility: 65.16mg/L(25 ºC)
Psoralen Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26
- FLUKA BRAND F CODES:8-10
- RTECS:LV0944000
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Safety Term:S26
- Risk Phrases:R36/37/38
Psoralen Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P815442-100mg |
Psoralen |
66-97-7 | 98% | 100mg |
¥685.00 | 2022-09-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89770-20MG |
Psoralen |
66-97-7 | 20mg |
¥3309.07 | 2025-01-16 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 73633-10MG |
Psoralen |
66-97-7 | analytical standard | 10MG |
¥5969.64 | 2022-02-23 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2077-100MG |
Psoralen |
66-97-7 | >99.0%(GC) | 100mg |
¥1345.00 | 2024-04-16 | |
| TRC | P839800-10mg |
Psoralen |
66-97-7 | 10mg |
$ 57.00 | 2023-09-06 | ||
| TRC | P839800-25mg |
Psoralen |
66-97-7 | 25mg |
$ 103.00 | 2023-09-06 | ||
| TRC | P839800-50mg |
Psoralen |
66-97-7 | 50mg |
$ 178.00 | 2023-09-06 | ||
| TRC | P839800-100mg |
Psoralen |
66-97-7 | 100mg |
$287.00 | 2023-05-17 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP1173-20mg |
Psoralen |
66-97-7 | 98% | 20mg |
$30 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1173-1000mg |
Psoralen |
66-97-7 | 98% | 1000mg |
$220 | 2023-09-20 |
Psoralen Suppliers
Psoralen Related Literature
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Chao Niu,Xueying Lu,Haji Akber Aisa RSC Adv. 2019 9 1671
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J?rg Tatchen,Christel M. Marian Phys. Chem. Chem. Phys. 2006 8 2133
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J?rg Tatchen,Natalie Gilka,Christel M. Marian Phys. Chem. Chem. Phys. 2007 9 5209
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Jie Liu,Zhenggang Lan,Jinlong Yang Phys. Chem. Chem. Phys. 2021 23 22313
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Majid?M. Heravi,Vahideh Zadsirjan,Hoda Hamidi,Parvin Hajiabbas Tabar Amiri RSC Adv. 2017 7 24470
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Coumarins and derivatives Psoralens
- Natural Products and Extracts Plant Extracts Plant based Ferulago lutea
- Natural Products and Extracts Plant Extracts Plant based Decatropis bicolor
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
Additional information on Psoralen
Professional Introduction to Psoralen (CAS No. 66-97-7)
Psoralen, chemically known as 8-methoxypsoralen, is a naturally occurring furocoumarin compound with the chemical formula C₁₃H₁₀O₃. Its CAS number, 66-97-7, uniquely identifies it within the chemical registry. This compound has garnered significant attention in the field of chemobiology and pharmaceutical research due to its unique photoreactive properties and its potential applications in medicine and biotechnology.
The structural framework of Psoralen consists of a coumarin core substituted with a methoxy group at the 8-position and two psoralen rings. This molecular architecture imparts exceptional photoreactivity, making it a valuable tool in various scientific applications. The compound's ability to form covalent bonds with biological molecules upon exposure to ultraviolet (UV) light has opened up new avenues in photodynamic therapy and immunomodulation.
Recent advancements in the study of Psoralen have highlighted its role in dermatological treatments, particularly in the management of skin disorders such as psoriasis and vitiligo. The compound's photochemotherapy, known as PUVA (psoralen plus UVA), involves the administration of Psoralen followed by exposure to UVA radiation. This combination induces cross-linking of DNA in pathogenic cells, leading to their destruction while minimizing damage to healthy tissues.
Moreover, research has demonstrated the potential of Psoralen in cancer therapy. Studies have shown that it can selectively target and kill cancer cells by inducing apoptosis or inhibiting cell proliferation. The phototoxic effects of Psoralen are particularly effective against superficial cancers, such as basal cell carcinoma and squamous cell carcinoma of the skin. Additionally, preclinical trials have explored its efficacy in combination with other chemotherapeutic agents, enhancing treatment outcomes.
In the realm of biotechnology, Psoralen has been utilized in molecular biology techniques such as DNA footprinting and gel electrophoresis. Its ability to form stable adducts with DNA allows researchers to study protein-DNA interactions and gene regulation mechanisms. These applications underscore the versatility of Psoralen as a research tool, contributing to a deeper understanding of cellular processes at the molecular level.
The synthesis and purification of Psoralen (CAS No. 66-97-7) require stringent adherence to chemical synthesis protocols to ensure high purity and efficacy. Industrial-scale production involves multi-step organic reactions, often starting from readily available precursors such as coumarin derivatives. Advanced purification techniques, including crystallization and chromatography, are employed to isolate Psoralen from impurities, ensuring its suitability for pharmaceutical and research applications.
Regulatory considerations play a crucial role in the handling and distribution of Psoralen. While it is not classified as a hazardous or controlled substance under standard regulatory frameworks, proper safety measures must be implemented during its use due to its phototoxic properties. Personal protective equipment (PPE), including UV-protective clothing and goggles, is essential when working with Psoralen to prevent unintended skin exposure.
The future prospects of Psoralen are promising, with ongoing research exploring novel derivatives and applications. Innovations in drug delivery systems are being developed to enhance the therapeutic efficacy of Psoralen, particularly in targeted drug delivery for cancer treatment. Additionally, studies are investigating its potential role in gene therapy and regenerative medicine, leveraging its unique photoreactive properties for therapeutic intervention.
In conclusion, Psoralen (CAS No. 66-97-7) is a multifaceted compound with significant implications in medicine, biotechnology, and scientific research. Its photoreactive nature has enabled groundbreaking applications in dermatology and cancer therapy, while its utility as a research tool continues to advance our understanding of cellular processes. As research progresses, the potential applications of Psoralen are expected to expand further, solidifying its importance in modern science and medicine.